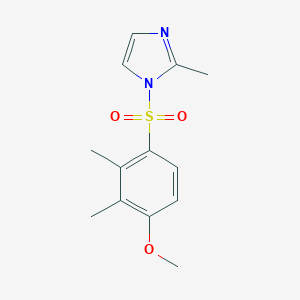

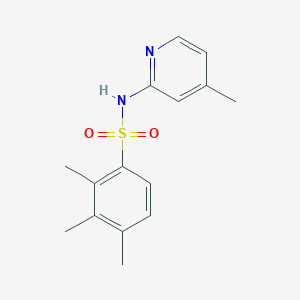

1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole derivatives, such as “1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole”, are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. These compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using techniques such as X-ray diffraction . This allows for the determination of bond lengths, bond angles, and the overall three-dimensional structure of the molecule.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, they can participate in substitution reactions, where one atom or group of atoms is replaced by another .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of imidazole derivatives is a vibrant field with many potential future directions. These compounds have a wide range of biological activities, making them promising candidates for the development of new drugs. Future research may focus on synthesizing new imidazole derivatives, studying their biological activities, and optimizing their properties for therapeutic use .

Propriétés

IUPAC Name |

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-10(2)13(6-5-12(9)18-4)19(16,17)15-8-7-14-11(15)3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZGIXHAFVXSKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

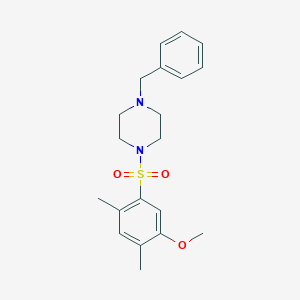

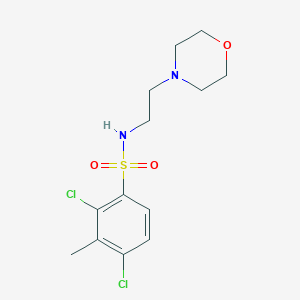

![3-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B512828.png)

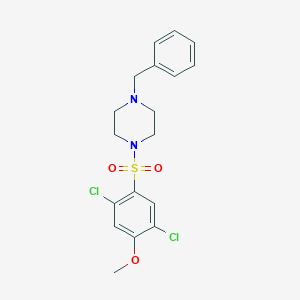

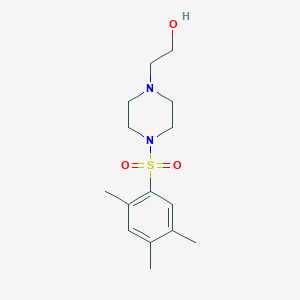

![1-Benzyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512830.png)

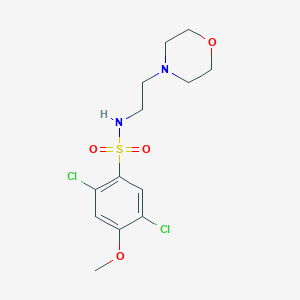

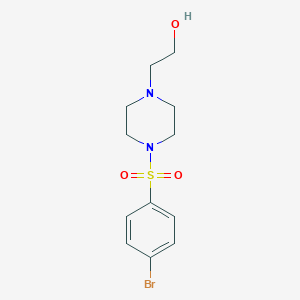

![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)

![1-Benzyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512850.png)